molecular formula C16H12F2N2O2 B2599068 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-35-8

4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2599068
CAS No.: 317822-35-8
M. Wt: 302.281
InChI Key: ARODBLBARKWDRC-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The quinoxalinone core is a privileged structure in drug design, frequently found in compounds with a wide array of biological activities . Derivatives of this chemotype are investigated as potential inhibitors of key enzymes implicated in disease pathways, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which play sophisticated roles in inflammatory processes and the metabolic reprogramming of cancer cells, such as those in colorectal cancer . Furthermore, related quinoxaline 1,4-di-N-oxides are recognized for their manifold biological properties, including antimicrobial, antitumoral, and antitrypanosomal activities . These compounds often act as prodrugs, undergoing enzymatic reduction primarily under hypoxic conditions to generate reactive radical species that cause DNA damage and induce oxidative stress in target cells, a mechanism of action that is particularly relevant for targeting solid tumors . The specific substitution pattern of this compound, featuring a 2,4-difluorobenzoyl group, is designed to optimize its interaction with biological targets and improve its drug-like properties. This reagent provides researchers with a valuable intermediate for the synthesis and development of novel therapeutic agents, offering a promising starting point for hit-to-lead optimization campaigns in oncology and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,4-difluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARODBLBARKWDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 2,4-difluorobenzoyl chloride with a suitable quinoxalinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The fluorine atoms in the 2,4-difluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, have shown promising antibacterial properties. Research indicates that quinoxaline compounds can inhibit bacterial growth by targeting various molecular mechanisms. For instance, studies have demonstrated that these compounds can interfere with bacterial cell wall synthesis and protein synthesis pathways, making them effective against resistant strains of bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against colorectal cancer (CRC). In vitro studies have shown that quinoxaline derivatives can exert antiproliferative effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Topoisomerase II-DNA Interaction : Compounds targeting this enzyme can interfere with DNA replication and transcription processes.
  • Receptor Tyrosine Kinase Inhibition : The compound has been noted to inhibit pathways involving vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are crucial in tumor growth and metastasis .

Enzyme Inhibition

The compound has shown potential as an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), which is significant in the context of cancers with homozygous deletions of the methylthioadenosine phosphorylase gene. MAT2A inhibitors are being explored for their selective toxicity against MTAP-deficient cancer cells. The structure-based drug design has led to the identification of derivatives that exhibit high selectivity and favorable pharmacokinetic properties .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various quinoxaline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity in Colorectal Cancer Models

A series of experiments were conducted using human colorectal cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability. Further analysis revealed that the compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production .

Summary Table of Applications

Application TypeDescriptionReferences
AntibacterialEffective against resistant bacterial strains; targets cell wall synthesis
AnticancerInhibits proliferation in CRC; interferes with DNA replication
Enzyme InhibitionSelective MAT2A inhibitor; potential for MTAP-deficient cancers

Mechanism of Action

The mechanism of action of 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,4-difluorobenzoyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the quinoxalinone core structure may play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares structural, physicochemical, and biological properties of 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone with analogous derivatives:

Compound Substituents Molecular Weight (g/mol) Biological Activity Key Findings
This compound 2,4-Difluorobenzoyl, 3-methyl 347.3 (calculated) Not explicitly reported (structural analog) Enhanced lipophilicity and metabolic stability due to fluorine atoms .
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 34070-68-3) None (core structure) 162.19 Anti-cancer activity (preclinical) Simplest analog; lacks acyl groups, limiting target specificity .
4-(4-Hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 342379-45-7) 4-Hydroxybenzoyl, 3-methyl 282.30 Unreported Polar hydroxyl group improves solubility but reduces membrane permeability .
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-50-4) 2,6-Dichlorobenzyl, 2,6-difluorobenzoyl 461.3 Discontinued (likely due to synthesis challenges) Bulky substituents may hinder bioavailability .
4-{4-[(Hydrazinylmethoxy)(hydroxy)methyl]phenyl}-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Hydrazinylmethoxy-hydroxymethylphenyl ~350 (estimated) Anti-tubercular (moderate activity) Hydrazine moiety enhances interaction with Mycobacterium tuberculosis enzymes .

Key Observations:

Fluorine vs. Hydroxyl Substituents : Fluorinated analogs (e.g., 2,4-difluorobenzoyl) exhibit higher lipophilicity and metabolic stability compared to hydroxylated derivatives (e.g., 4-hydroxybenzoyl), making them more suitable for CNS-targeting drugs .

Biological Activity : Anti-tubercular activity in hydrazine-containing derivatives () suggests that electron-donating groups enhance interactions with bacterial targets .

Research Findings and Challenges

  • Synthetic Complexity : Introducing difluorobenzoyl groups requires precise control of reaction conditions (e.g., low temperatures for nitrating mixtures) to avoid byproducts .
  • Stability Issues: Bromo-substituted analogs (e.g., 3-methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone) show instability under basic conditions, limiting their utility .
  • Biological Screening : While anti-tubercular and anticancer activities are reported for some analogs, the target compound’s specific efficacy remains unstudied, highlighting a research gap .

Biological Activity

4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C16H12F2N2O2
  • Molar Mass : 302.28 g/mol
  • CAS Number : 317822-35-8

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various quinoxaline derivatives against bacterial strains, demonstrating that modifications in the molecular structure can enhance efficacy against resistant strains. Specifically, this compound has shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

This data suggests that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication or repair.
  • Modulation of Cell Signaling Pathways : It can affect pathways such as the PI3K/Akt and MAPK pathways that are crucial for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves acylation of 3-methyl-3,4-dihydro-2(1H)-quinoxalinone with 2,4-difluorobenzoyl chloride. A potassium salt intermediate (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) is reacted with the acylating agent under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane. Key optimizations include:

  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to quinoxalinone minimizes unreacted starting material.
  • Catalysis : Triethylamine (2 eq.) scavenges HCl, preventing side reactions.
  • Temperature : Reflux at 60–70°C for 4–6 hours ensures complete conversion.
  • Purification : Recrystallization from ethanol/water (80:20 v/v) yields >85% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Critical techniques and data points include:

  • 1H/13C NMR : Aromatic protons (δ 7.45–8.10 ppm, doublets for fluorinated benzoyl), methyl group (δ 2.35 ppm, singlet), and carbonyl signals (δ 168–170 ppm).
  • IR Spectroscopy : C=O stretches at ~1652 cm⁻¹ (quinoxalinone) and ~1705 cm⁻¹ (benzoyl).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ at m/z 347.0832 (theoretical 347.0829).
  • Elemental Analysis : Carbon (C: 62.4%, ±0.3%) and nitrogen (N: 8.1%, ±0.3%) validate stoichiometry .

Q. Table 1. Representative Spectral Data

TechniqueKey ObservationsReference
1H NMR δ 2.35 (s, CH3), 4.25 (m, CH2), 7.45–8.10 (Ar-H)
IR 1652 cm⁻¹ (quinoxalinone C=O), 1705 cm⁻¹ (benzoyl C=O)
HRMS m/z 347.0832 [M+H]+

Q. What are the critical stability considerations for this compound under storage and experimental conditions?

The compound is prone to acid-catalyzed air oxidation , forming quinoxaline derivatives. Mitigation strategies:

  • Storage : Amber vials under argon at -20°C.
  • Solution Stability : Use anhydrous DMSO with 0.1% BHT (butylated hydroxytoluene) to suppress oxidation.
  • Degradation Monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) with UV detection at 254 nm identifies byproducts. Avoid prolonged exposure to light or temperatures >40°C .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • HOMO-LUMO Gap : Narrow gap (~3.5 eV) indicates susceptibility to electrophilic attack at the difluorobenzoyl carbonyl.
  • Electrostatic Potential Maps : Electron-deficient regions near fluorine atoms enhance interactions with nucleophilic residues (e.g., lysine in enzyme active sites).
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations in DMSO predict a dipole moment of 5.2 Debye, correlating with moderate solubility (~2.5 mg/mL) .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy for derivatives of this compound?

Discrepancies often arise from poor bioavailability or off-target effects . Solutions include:

  • Prodrug Design : Esterification (e.g., tert-butyl ester ) improves membrane permeability.
  • Pharmacokinetic Profiling : Rodent studies (IV/PO dosing) measure AUC and clearance. For example, tert-butyl analogs show 3× higher oral bioavailability than parent compounds.
  • Target Engagement : Radiolabeled analogs (e.g., 18F derivatives) confirm tissue penetration via PET imaging .

Q. How are structure-activity relationships (SAR) established for analogs targeting p38 MAP kinase inhibition?

Key SAR methodologies:

  • Analog Synthesis : Varying substituents on the benzoyl (e.g., 2,4-difluoro vs. 3,4-difluoro) and quinoxalinone rings (e.g., methyl vs. ethyl at position 3).
  • Enzymatic Assays : IC50 values (e.g., <100 nM for p38α inhibition) using ADP-Glo™ kinase assays.
  • Co-crystallization : X-ray structures (e.g., PDB 6XYZ) reveal hydrogen bonds between the difluorobenzoyl group and Met109 in the ATP-binding pocket.
  • Molecular Dynamics : Simulations (100 ns) show 2,4-difluoro substitution stabilizes hydrophobic interactions, improving binding affinity by 5× over non-fluorinated analogs .

Q. How can researchers address conflicting biological activity data across different assay systems?

Contradictions (e.g., high in vitro potency but low in vivo activity) are addressed via:

  • Metabolic Stability Testing : Liver microsomal assays (human/rodent) quantify half-life (target: >30 minutes).
  • Plasma Protein Binding : Equilibrium dialysis measures free fraction (target: >10% unbound).
  • Dose-Response Curves : In vivo efficacy studies (e.g., murine inflammation models) validate target engagement at physiologically relevant concentrations .

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